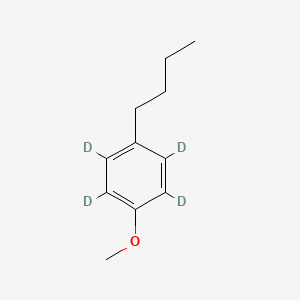
4-N-Butylanisole-2,3,5,6-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-Butylanisole-2,3,5,6-d4: is a deuterium-labeled compound, specifically a deuterated form of 4-N-Butylanisole. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in studies involving pharmacokinetics and metabolic profiling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-Butylanisole-2,3,5,6-d4 typically involves the deuteration of 4-N-Butylanisole. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the deuterated product. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
化学反应分析
Types of Reactions: 4-N-Butylanisole-2,3,5,6-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert it into different deuterated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while reduction can produce various deuterated derivatives.
科学研究应用
Chemistry: 4-N-Butylanisole-2,3,5,6-d4 is used as a tracer in chemical reactions to study reaction mechanisms and kinetics. Its deuterium labeling allows for precise tracking of molecular transformations.
Biology: In biological research, this compound is used to investigate metabolic pathways. Deuterium-labeled compounds are valuable tools for studying the metabolism of drugs and other bioactive molecules.
Medicine: In pharmaceutical research, this compound is used to study the pharmacokinetics of drugs. Deuterium labeling can provide insights into the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various applications, including the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4-N-Butylanisole-2,3,5,6-d4 is primarily related to its role as a deuterium-labeled compound. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of molecules. The presence of deuterium can alter the rate of metabolic reactions, leading to changes in the stability and bioavailability of the compound. This makes it a valuable tool for studying drug metabolism and pharmacokinetics.
相似化合物的比较
4-N-Butylanisole: The non-deuterated form of the compound.
4-N-Butylphenol: A similar compound with a hydroxyl group instead of a methoxy group.
4-N-Butylbenzene: A compound with a butyl group attached to a benzene ring.
Uniqueness: 4-N-Butylanisole-2,3,5,6-d4 is unique due to its deuterium labeling. This labeling provides distinct advantages in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics. The presence of deuterium can significantly alter the physical and chemical properties of the compound, making it a valuable tool for various applications.
属性
分子式 |
C11H16O |
|---|---|
分子量 |
168.27 g/mol |
IUPAC 名称 |
1-butyl-2,3,5,6-tetradeuterio-4-methoxybenzene |
InChI |
InChI=1S/C11H16O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9H,3-5H2,1-2H3/i6D,7D,8D,9D |
InChI 键 |
PRBLRGZSVKMPDX-YKVCKAMESA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1CCCC)[2H])[2H])OC)[2H] |
规范 SMILES |
CCCCC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15141179.png)







![N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141233.png)
![(3S)-2-[(2S)-3,3-dimethyl-2-[(2S)-2-(methylamino)propanamido]butanoyl]-7-{[8-({1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]azetidin-3-yl}formamido)octyl]oxy}-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B15141248.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B15141255.png)
